molecular formula C14H16O9 B13781391 beta-D-Glucopyranosiduronic acid, 4-formyl-2-methylphenyl CAS No. 96107-45-8

beta-D-Glucopyranosiduronic acid, 4-formyl-2-methylphenyl

Cat. No.: B13781391
CAS No.: 96107-45-8
M. Wt: 328.27 g/mol
InChI Key: FHLOUKKMIKQAHL-BYNIDDHOSA-N
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Description

β-D-Glucopyranosiduronic acid derivatives are glycosides formed by linking a glucuronic acid moiety (a carboxylated sugar) to an aglycone (non-sugar component) via a β-glycosidic bond. The compound 4-formyl-2-methylphenyl β-D-glucopyranosiduronic acid features a glucuronic acid unit conjugated to a substituted phenyl group containing a formyl (-CHO) group at position 4 and a methyl (-CH₃) group at position 2.

Properties

CAS No.

96107-45-8

Molecular Formula

C14H16O9

Molecular Weight

328.27 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-(4-formyl-2-methoxyphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C14H16O9/c1-21-8-4-6(5-15)2-3-7(8)22-14-11(18)9(16)10(17)12(23-14)13(19)20/h2-5,9-12,14,16-18H,1H3,(H,19,20)/t9-,10-,11+,12-,14+/m0/s1

InChI Key

FHLOUKKMIKQAHL-BYNIDDHOSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R,6S)-6-(4-formyl-2-methoxy-phenoxy)-3,4,5-trihydroxy-oxane-2-carboxylic Acid typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes may include:

    Formation of the oxane ring: This step might involve cyclization reactions using appropriate precursors.

    Introduction of the formyl and methoxy groups: These functional groups can be introduced through electrophilic aromatic substitution reactions.

    Hydroxylation: Hydroxyl groups can be added via oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R,6S)-6-(4-formyl-2-methoxy-phenoxy)-3,4,5-trihydroxy-oxane-2-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halides, nucleophiles.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology

It may have potential as a biochemical probe due to its multiple functional groups, which can interact with biological molecules.

Medicine

Industry

Uses in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which (2S,3S,4S,5R,6S)-6-(4-formyl-2-methoxy-phenoxy)-3,4,5-trihydroxy-oxane-2-carboxylic Acid exerts its effects would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between 4-formyl-2-methylphenyl β-D-glucopyranosiduronic acid and related compounds:

Compound Substituents on Phenyl Ring Molecular Weight Key Properties Biological Relevance
4-Formyl-2-methylphenyl β-D-glucopyranosiduronic acid 4-formyl, 2-methyl ~390 (estimated) Enhanced solubility via glucuronic acid; formyl group may enable Schiff base formation Potential drug metabolite or prodrug candidate
4-Methylumbelliferyl-β-D-glucuronide (MUG) 4-methyl, 7-umbelliferyl 388.3 (hydrate) Fluorescent probe for β-glucuronidase activity; λmax = 319 nm Diagnostic tool in enzymology and microbiology
4-(2-Aminoethyl)phenyl β-D-glucopyranosiduronic acid (Tyramine glucuronide) 4-(2-aminoethyl) 328.31 Increased polarity due to aminoethyl group; potential neurotransmitter conjugate Studied in metabolomics for neurodegenerative disease biomarkers
Wogonoside (5-hydroxy-8-methoxy-4-oxo-2-phenylchromen-7-yl glucuronide) Chromone backbone with 8-methoxy 448.4 Antioxidant and anti-inflammatory properties; melting point = 226–227°C Natural product from Scutellaria baicalensis; antitumor applications
6,8-Difluoro-4-methylphenyl β-D-glucopyranosiduronic acid 6,8-difluoro, 4-methyl Not available Fluorine atoms enhance lipophilicity and metabolic stability Potential lead compound in drug development for improved bioavailability
4-(3-Hydroxypropyl)phenyl β-D-glucopyranosiduronic acid 4-(3-hydroxypropyl) 328.31 Hydroxypropyl group improves water solubility and hydrogen-bonding capacity Phytochemical research tool; carbohydrate derivative

Key Comparative Insights

Substituent Effects on Solubility :

  • The formyl group in the target compound may reduce solubility compared to hydroxylated analogs (e.g., 4-(3-hydroxypropyl)phenyl derivative) but improve reactivity for conjugation .
  • Fluorinated derivatives (e.g., 6,8-difluoro-4-methylphenyl) exhibit increased lipophilicity, enhancing membrane permeability but reducing aqueous solubility .

Biological Activity: MUG is a well-characterized fluorescent substrate for β-glucuronidase, widely used in diagnostic assays . In contrast, wogonoside demonstrates antioxidant and anticancer effects due to its chromone backbone .

Synthetic Accessibility: Glucuronidation strategies for phenolic aglycones often employ protected glucuronic acid donors (e.g., 1-O-acetyl derivatives) under Helferich conditions or via Koenigs-Knorr reactions . The formyl group in the target compound may require selective protection during synthesis to avoid side reactions .

Metabolite Relevance: Glucuronides like 4-(2-carboxyethyl)-2-methoxyphenyl β-D-glucopyranosiduronic acid are identified as plasma biomarkers in cognitive decline studies, highlighting their metabolic significance .

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